N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound that features a quinoxaline core fused with a furan ring. This compound is of significant interest due to its potential therapeutic properties and its versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization . Another approach involves the Michael addition/cyclization cascades or multicomponent couplings .
Industrial Production Methods
Industrial production methods for this compound often leverage photochemical reduction and Bargellini reactions to achieve high yields and purity . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core.
Substitution: Substitution reactions, particularly at the furan ring, are common.
Common Reagents and Conditions
Common reagents used in these reactions include N-(acyloxy)phthalimides for alkylation and NHPI esters for photoinduced alkylation . Conditions often involve mild temperatures and the use of photoredox catalysts .
Major Products
The major products formed from these reactions include various substituted quinoxalin-2-ones and furan derivatives .
Scientific Research Applications
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its therapeutic potential.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antiviral and anti-inflammatory effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
Uniqueness
What sets N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide apart is its unique combination of a quinoxaline core with a furan ring, which enhances its chemical versatility and potential therapeutic properties .
Properties
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18(16-10-5-11-25-16)21-13-7-2-1-6-12(13)17-19(24)22-15-9-4-3-8-14(15)20-17/h1-11H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLDFBYFDAIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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